(4-(2-Methoxyphenyl)thiophen-2-yl)boronic acid
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Overview
Description
(4-(2-Methoxyphenyl)thiophen-2-yl)boronic acid is a boronic acid derivative with the molecular formula C11H11BO3S. This compound is characterized by the presence of a thiophene ring substituted with a methoxyphenyl group and a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methoxyphenyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxybenzene derivative reacts with a thiophene precursor.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Methoxyphenyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid moiety.
Scientific Research Applications
(4-(2-Methoxyphenyl)thiophen-2-yl)boronic acid has various applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Thiophene-based compounds exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of (4-(2-Methoxyphenyl)thiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst in Suzuki-Miyaura cross-coupling. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The thiophene ring can participate in electrophilic substitution reactions due to the electron-rich nature of the sulfur atom, which stabilizes the intermediate cation .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid: Lacks the methoxyphenyl group, making it less versatile in certain synthetic applications.
(4-Methoxyphenyl)boronic acid: Lacks the thiophene ring, limiting its use in material science applications.
Uniqueness
(4-(2-Methoxyphenyl)thiophen-2-yl)boronic acid is unique due to the combination of the thiophene ring and the methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable building block in the synthesis of complex organic molecules and materials with specific electronic properties .
Properties
Molecular Formula |
C11H11BO3S |
---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C11H11BO3S/c1-15-10-5-3-2-4-9(10)8-6-11(12(13)14)16-7-8/h2-7,13-14H,1H3 |
InChI Key |
KIIUWISVGGPDJJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)C2=CC=CC=C2OC)(O)O |
Origin of Product |
United States |
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